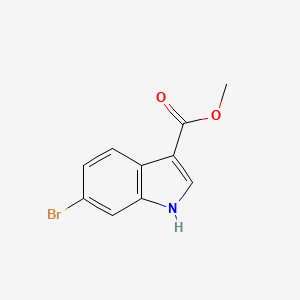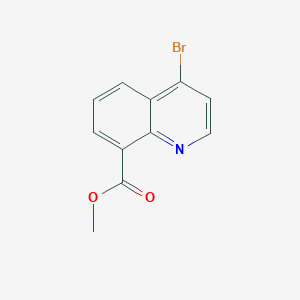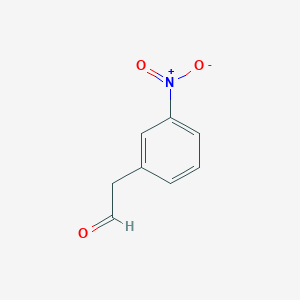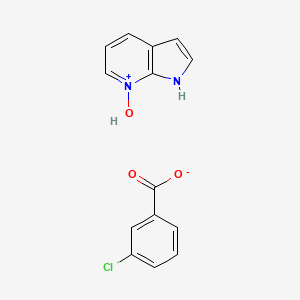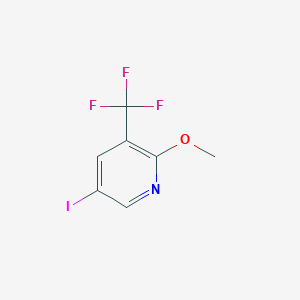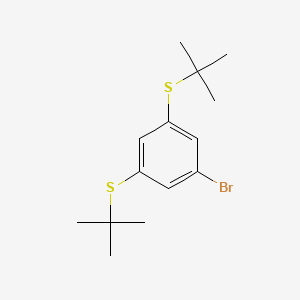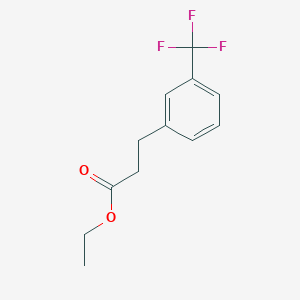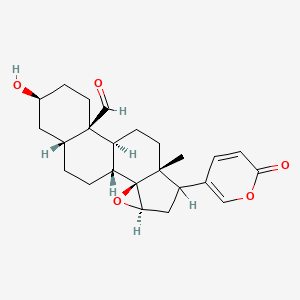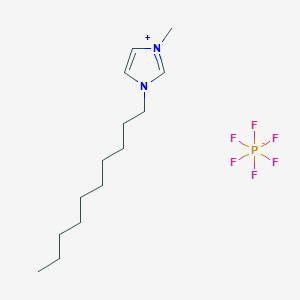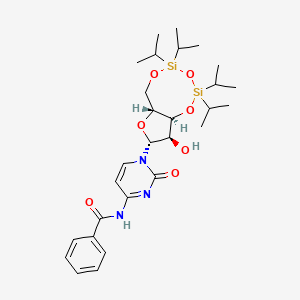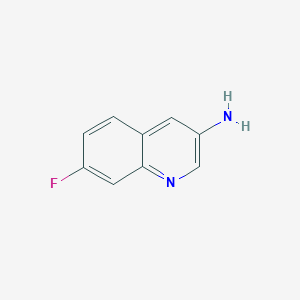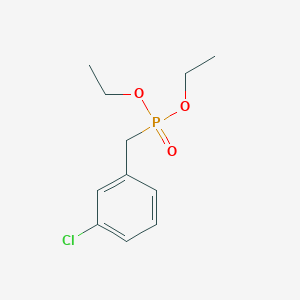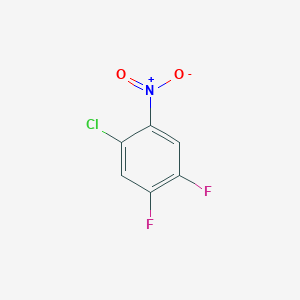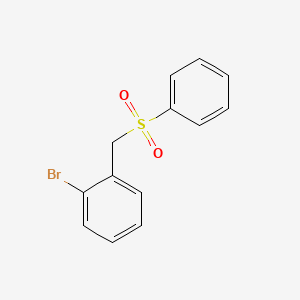
2-Bromobenzyl Phenyl Sulfone
Übersicht
Beschreibung
2-Bromobenzyl Phenyl Sulfone (2-BBPS) is a sulfone compound with a benzyl bromide group and a phenyl group. It is also known as 1-(Benzenesulfonylmethyl)-2-bromobenzene or 1-Bromo-2-(phenylsulfonylmethyl)benzene . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular formula of 2-Bromobenzyl Phenyl Sulfone is C13H11BrO2S . Its molecular weight is 311.19 .Chemical Reactions Analysis
2-BBPS is known for its antimicrobial, anti-inflammatory, and antitumor properties. Sulfones, including 2-BBPS, have been extensively exploited in organic synthesis . They can participate in Pd-catalysed Suzuki–Miyaura type reactions . Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .Physical And Chemical Properties Analysis
2-BBPS is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . . The melting point ranges from 94.0 to 98.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Dihalodiphenylacetylenes
2-Bromobenzyl phenyl sulfone is used in the synthesis of dihalodiphenylacetylenes, which are key components for creating tailor-made phenylene-ethynylenes. This process involves heating a mixture of 2-bromobenzyl bromide and PhSO2Na, followed by various purification steps (Orita et al., 2004).
Synthesis of Heterocycles
It plays a role in the synthesis of 1,8-naphthyridinone-annulated oxygen and sulfur heterocycles. These compounds are derived through tri-n-butyl tin hydride–mediated aryl radical cyclization of various sulfides and sulfones (Majumdar & Islam, 2008).
Alkaline Fusion of Halodiphenyl Sulfone
Research has investigated the reactivity of sulfones like 2-bromobenzyl phenyl sulfone in alkaline conditions, examining the mechanisms involved in these reactions. Such studies are crucial for understanding the chemical behavior of sulfones under various conditions (Furukawa & Ōae, 1968).
Preparation of Zwitterionic Synthons
2-Bromobenzyl phenyl sulfone is utilized in the preparation of zwitterionic synthons. These synthons are pivotal in the synthesis of compounds like ortho-substituted cinnamates and biarylacetic acids, demonstrating its role in versatile organic syntheses (Costa, Nájera, & Sansano, 2002).
Radical-Scavenging Activity
Compounds derived from 2-bromobenzyl phenyl sulfone, such as bromophenol derivatives, have been studied for their radical-scavenging activities. These studies are significant for understanding the antioxidant properties of these compounds (Duan, Li, & Wang, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that bromobenzyl compounds can undergo reactions at the benzylic position .
Mode of Action
2-Bromobenzyl Phenyl Sulfone likely interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. The compound then reacts with another molecule to form the final product .
Biochemical Pathways
It is known that bromobenzyl compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It is known that bromobenzyl compounds can undergo various reactions, leading to the formation of new compounds .
Eigenschaften
IUPAC Name |
1-(benzenesulfonylmethyl)-2-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNGEPLMWCLSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462792 | |
| Record name | 2-Bromobenzyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzyl Phenyl Sulfone | |
CAS RN |
92022-50-9 | |
| Record name | 2-Bromobenzyl Phenyl Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Bromobenzyl Phenyl Sulfone according to the research?
A1: The research highlights 2-Bromobenzyl Phenyl Sulfone as a valuable precursor in synthesizing dihalodiphenylacetylenes []. These acetylene derivatives are versatile building blocks for creating tailor-made phenylene-ethynylenes, a class of polymers with interesting optoelectronic properties.
Q2: Can you describe the synthesis of 2-Bromobenzyl Phenyl Sulfone as mentioned in the research?
A2: The abstract describes a straightforward synthesis of 2-Bromobenzyl Phenyl Sulfone []. 2-Bromobenzyl bromide reacts with sodium benzenesulfinate (PhSO2Na) in dimethylformamide (DMF) at 80°C. This reaction yields 2-Bromobenzyl Phenyl Sulfone after workup and purification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



